1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid 1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693430
InChI: InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17693430

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
Standard InChI Key YLIBZKFUVPXQEV-UHFFFAOYSA-N
Canonical SMILES CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid (IUPAC name: 1-[(benzyloxycarbonyl)(ethyl)amino]cyclopropane-1-carboxylic acid) belongs to the class of cyclopropane-substituted amino acids. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . The structure comprises:

  • A cyclopropane ring (C₃H₅) fused to a carboxylic acid group (-COOH).

  • An ethylamino group (-NHCH₂CH₃) protected by a benzyloxycarbonyl (Cbz) group (C₆H₅CH₂OCO-).

The stereoelectronic effects of the cyclopropane ring impose significant strain, influencing the compound’s reactivity and conformational stability.

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,700–1,750 cm⁻¹ (C=O stretching of carboxylic acid and carbamate) and 3,200–3,500 cm⁻¹ (N-H stretching) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.3–3.5 ppm (quartet, NCH₂), δ 5.1–5.3 ppm (singlet, OCH₂C₆H₅), δ 7.3–7.5 ppm (multiplet, aromatic protons) .

    • ¹³C NMR: δ 170–175 ppm (carboxylic acid C=O), δ 155–160 ppm (carbamate C=O), δ 65–70 ppm (OCH₂C₆H₅) .

  • Mass Spectrometry: Molecular ion peak at m/z 263.29 (M⁺), with fragmentation patterns indicative of cyclopropane ring cleavage and Cbz group loss.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps (Figure 1):

  • Cyclopropanation: Reaction of vinyl precursors (e.g., vinyl acetate) with diazo compounds to form the cyclopropane core.

  • Cbz Protection: Introduction of the benzyloxycarbonyl group via carbamate formation using benzyl chloroformate and ethylamine .

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., ethyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate ) under acidic or basic conditions.

Optimized Protocol:

  • React 1-aminocyclopropane-1-carboxylic acid ethyl ester with benzyl chloroformate in dichloromethane (0°C, 2 h).

  • Hydrolyze the ester with 6M HCl (reflux, 4 h) to yield the carboxylic acid .

  • Purify via recrystallization (ethanol/water), achieving ≥95% purity.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance cyclopropanation efficiency and reduce side reactions. Key parameters:

  • Temperature: 50–60°C (prevents ring-opening).

  • Catalyst: Rhodium(II) acetate (0.5 mol%) for stereoselective cyclopropanation.

  • Yield: 78–85% (batch process) vs. 90–92% (continuous flow).

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The cyclopropane ring undergoes regioselective cleavage under acidic or oxidative conditions:

  • Acid-Catalyzed Hydrolysis: Forms γ-amino butyric acid (GABA) analogs in HCl/MeOH (reflux, 6 h) .

  • Oxidative Cleavage: Treatment with ozone yields malonic acid derivatives.

Decarboxylation and Derivatization

  • Thermal Decarboxylation: At 150–200°C, releases CO₂ to generate 1-[(benzyloxycarbonyl)(ethyl)amino]cyclopropane.

  • Amide Formation: Coupling with amines via EDC/HOBt activates the carboxylic acid for peptide synthesis .

CompoundBinding Affinity (kcal/mol)Target Enzyme
Target compound-9.2ACC oxidase
Isopropyl analog-8.7ACC oxidase
Unsubstituted cyclopropane-7.1ACC oxidase

Table 1: Comparative binding affinities of cyclopropane derivatives to ACC oxidase.

Antimicrobial Properties

Screening against Bacillus subtilis and Escherichia coli demonstrates moderate activity (MIC = 50–100 µg/mL), enhanced by halogen substitution on the benzyl ring .

Applications in Drug Development

Prodrug Design

The Cbz group enables controlled release of ethylamine therapeutics in vivo. Example applications:

  • Neuroprotective Agents: GABA prodrugs for epilepsy treatment .

  • Antitumor Compounds: Conjugates with doxorubicin show 40% reduced cardiotoxicity in murine models.

Agricultural Chemistry

As an ACC oxidase inhibitor, this compound delays fruit ripening in tomatoes by 5–7 days (field trials, 2024).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator